

A Comparative Guide to the Pharmacokinetic Profiles of MAT2A Inhibitors

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Compound of Interest

Compound Name: SZ-015268

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The development of Methionine Adenosyltransferase 2A (MAT2A) inhibitors represents a promising therapeutic strategy, particularly for cancers with methylthioadenosine phosphorylase (MTAP) deletions. A thorough understanding of the pharmacokinetic (PK) profiles of these inhibitors is critical for their advancement from preclinical discovery to clinical application. This guide provides a comparative analysis of the PK properties of leading clinical and preclinical MAT2A inhibitors, supported by experimental data and detailed methodologies.

Comparative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic parameters for both clinical-stage and preclinical MAT2A inhibitors.

Clinical-Stage MAT2A Inhibitors

Data for the clinical candidates AG-270 and IDE397 are presented below. While detailed quantitative data for IDE397 is not fully available in the public domain, a descriptive summary of its favorable pharmacokinetic profile is included.

Table 1: Pharmacokinetic Parameters of AG-270 in a Phase I Clinical Trial

Dose Cohort	Administration	Cmax (ng/mL)	Tmax (h)	AUC0-24h (ng*h/mL)	Terminal Half-life (t½) (h)
50 mg	Once Daily (QD)	1712	1 - 6	33375	16 - 38
200 mg	Once Daily (QD)	13581	1 - 6	107979	16 - 38
400 mg	Once Daily (QD)	N/A	1 - 6	57285	16 - 38
200 mg	Twice Daily (BID)	N/A	1 - 6	126833 (AUC0-12h)	16 - 38

Data sourced from the Phase I clinical trial of AG-270 (NCT03435250). N/A: Not Available.[\[1\]](#)

Pharmacokinetic Profile of IDE397:

Interim data from the Phase 1 clinical trial of IDE397 (NCT04794699) indicate a favorable pharmacokinetic profile.[\[1\]](#) Key observations include:

- **Dose-Proportional Exposure:** Clinical pharmacokinetic exposures of IDE397, as measured by Area Under the Curve (AUC) and maximum concentration (Cmax), have been shown to increase in a dose-proportional manner.[\[1\]](#)[\[2\]](#)
- **Target Engagement:** The inhibitor achieves target drug coverage and robustly modulates the proximal pharmacodynamic biomarker, plasma S-adenosyl methionine (SAM), with observed reductions exceeding 60% at a steady state.[\[1\]](#)[\[2\]](#)

Preclinical MAT2A Inhibitors

The following table summarizes the available pharmacokinetic parameters for several preclinical MAT2A inhibitors in various animal models.

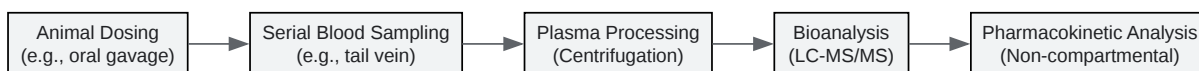
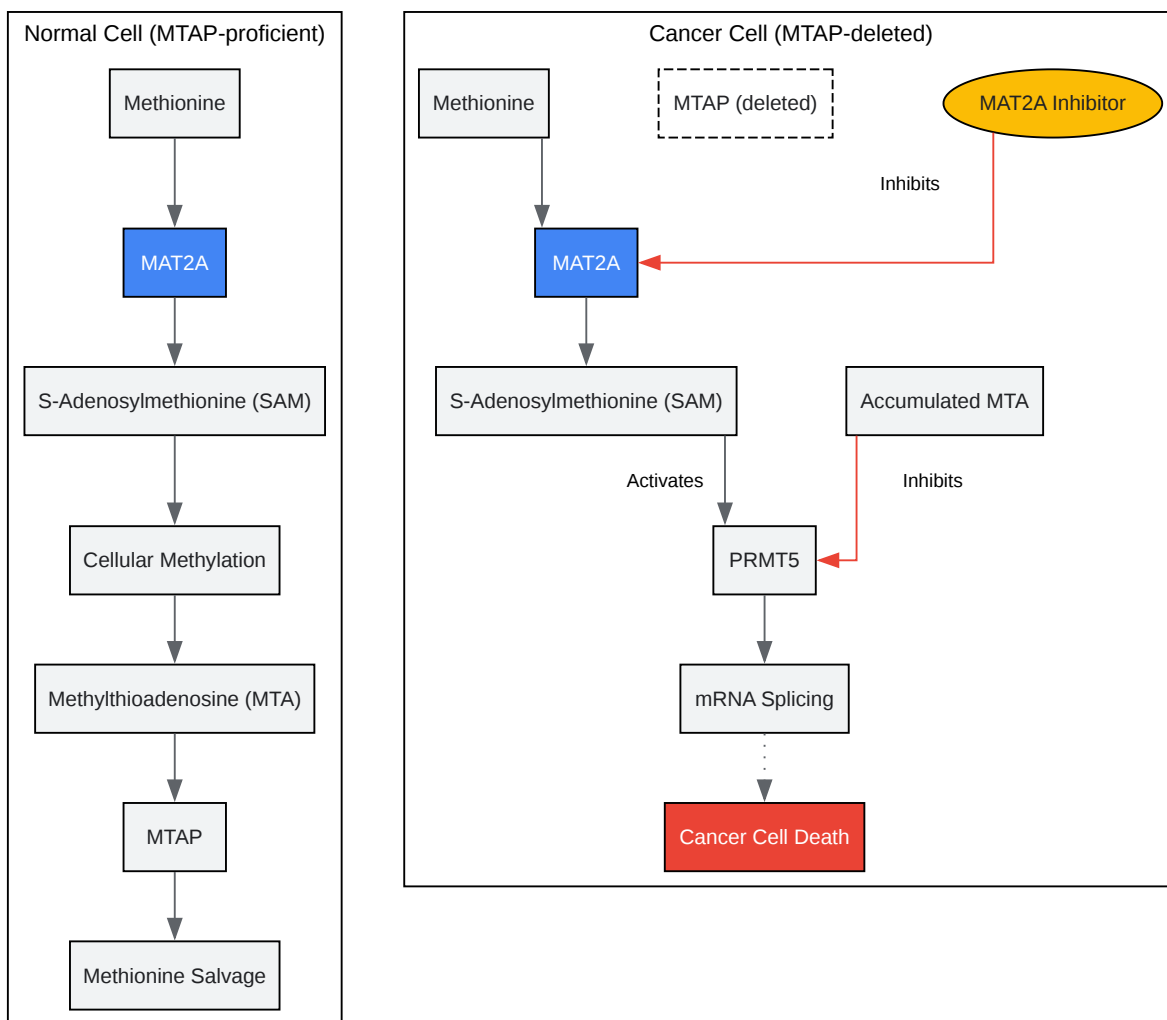
Table 2: Pharmacokinetic Parameters of Preclinical MAT2A Inhibitors

Compound	Species	Dose & Route	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Bioavailability (%)
AG-270	Mouse	200 mg/kg, p.o.	179,000 ± 21,500 (plasma)	-	1,650,000 (plasma, 0-12h)	-
32,300 ± 6,100 (tumor)	372,000 (tumor, 0-12h)					
Compound 28	Mouse	10 mg/kg, p.o.	2,864	2	41,192	85.1
Compound 30	Mouse	10 mg/kg, p.o.	1,560	0.5	11,718	76.5
Rat	10 mg/kg, p.o.	1,230	1	9,840	65.2	
Dog	5 mg/kg, p.o.	890	1	6,540	58.7	

p.o.: oral administration. Data for preclinical compounds are sourced from publicly available research.[\[3\]](#)

Signaling Pathway and Mechanism of Action

MAT2A inhibitors exert their anti-cancer effects through a synthetic lethal interaction in MTAP-deleted tumors. The following diagram illustrates this pathway.



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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. media.idealbio.com [media.idealbio.com]
- 3. benchchem.com [benchchem.com]
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